molecular formula C36H61NO29 B13824553 6-Amino-6-deoxy A-cyclodextrin

6-Amino-6-deoxy A-cyclodextrin

Cat. No.: B13824553
M. Wt: 971.9 g/mol
InChI Key: UUOSJMDSSPEJPE-RWMJIURBSA-N
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Description

6-Amino-6-deoxy A-cyclodextrin is a modified cyclodextrin derivative where an amino group replaces a hydroxyl group at the sixth position of the glucose unit. Cyclodextrins are cyclic oligosaccharides composed of glucose units, and they are known for their ability to form inclusion complexes with various guest molecules. This unique property makes them valuable in numerous applications, including drug delivery, molecular recognition, and chiral separation .

Preparation Methods

The synthesis of 6-Amino-6-deoxy A-cyclodextrin typically involves several steps:

This method is efficient and can be completed in approximately two weeks .

Chemical Reactions Analysis

6-Amino-6-deoxy A-cyclodextrin undergoes various chemical reactions, including:

Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, triphenylphosphine, and hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism by which 6-Amino-6-deoxy A-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and bioavailability of the guest molecules .

Comparison with Similar Compounds

6-Amino-6-deoxy A-cyclodextrin is unique due to its amino substitution at the sixth position, which imparts distinct properties compared to other cyclodextrin derivatives. Similar compounds include:

Biological Activity

6-Amino-6-deoxy A-cyclodextrin (also referred to as mono-6-amino-6-deoxy-cyclodextrin) is a modified cyclodextrin that has garnered attention for its potential applications in drug delivery, molecular recognition, and biopharmaceuticals. Its unique structural features allow it to form inclusion complexes with various bioactive compounds, enhancing their solubility and biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

Chemical Structure:
The structure of this compound is derived from native cyclodextrins by substituting an amino group at the C-6 position. This modification enhances its solubility and interaction with various molecules.

Synthesis:
The synthesis of this compound typically involves several steps:

  • Tosylation of cyclodextrin.
  • Azidation followed by reduction to yield the amino derivative.
  • Hydrochloride formation for improved solubility and stability in aqueous solutions .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to form inclusion complexes with hydrophobic drugs, thereby improving their solubility and bioavailability.

Drug Delivery Applications

  • Enhanced Solubility:
    • The complexation of hydrophobic drugs with this compound significantly increases their solubility in aqueous environments. For example, studies have shown that the solubility of podophyllotoxin was enhanced over nine times when complexed with mono-6-biotin-amino-6-deoxy-β-cyclodextrin .
  • Cytotoxicity Studies:
    • In vitro studies demonstrated that the cytotoxicity of podophyllotoxin was markedly increased when delivered via a cyclodextrin complex compared to its free form. The inclusion complex showed a higher stability constant (K_s = 415.29 M^-1) than traditional β-cyclodextrin complexes, indicating a more effective drug delivery system .
  • Antitumor Activity:
    • The use of this compound in drug formulations has shown promising results in enhancing antitumor activities against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Case Study 1: Podophyllotoxin Complexation

A study investigated the complexation of podophyllotoxin with mono-6-biotin-amino-6-deoxy-β-cyclodextrin. Results indicated:

  • Increased Solubility: Enhanced solubility (>16 times) compared to free podophyllotoxin.
  • Cellular Uptake: Improved cellular uptake due to biotin modification.
  • Cytotoxicity: Increased potency against cancer cells compared to unmodified podophyllotoxin .

Case Study 2: Dihydroquercetin Complexation

Another study focused on dihydroquercetin complexed with β-cyclodextrins:

  • Antioxidant Activity: Enhanced antioxidant properties were observed.
  • Cytotoxic Effects: Significant cytotoxic effects against hepatocellular carcinoma cells (HepG2) were reported when delivered via cyclodextrins .

Data Table: Biological Activity Summary

CompoundCyclodextrin TypeImproved CharacteristicsBiological ActivityTest Subject
PodophyllotoxinMono-6-biotin-AminoSolubilityAntitumor activityCancer cell lines
Dihydroquercetinβ-CyclodextrinAntioxidantAntitumor activityHepatocellular carcinoma
Camptothecinβ-CyclodextrinStabilityEnhanced cytotoxicityVarious cancer cell lines

Properties

Molecular Formula

C36H61NO29

Molecular Weight

971.9 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-(aminomethyl)-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

InChI

InChI=1S/C36H61NO29/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

UUOSJMDSSPEJPE-RWMJIURBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)N

Origin of Product

United States

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